molecular formula C11H15NO4S B2782967 Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate CAS No. 866010-09-5

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate

Cat. No. B2782967
CAS RN: 866010-09-5
M. Wt: 257.3
InChI Key: ISYKGQPJNWRFDM-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a chemical compound with the molecular formula C11H15NO4S . It is also known by its synonyms and has a molecular weight of 257.31 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate consists of an ethyl ester group attached to a benzenecarboxylate core, which is further substituted with a methyl(methylsulfonyl)amino group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

Antiviral Activity

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate: derivatives have been explored for their antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be synthesized into compounds with potential antiviral applications.

Anti-inflammatory and Analgesic Activities

Compounds structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate have been investigated for their anti-inflammatory and analgesic activities . These activities are crucial in the development of new therapeutic agents for the treatment of chronic inflammation and pain management.

Anticancer Properties

Indole derivatives, which are structurally related to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , have been found to possess anticancer properties . This suggests that Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be a valuable scaffold for the development of new anticancer agents.

Antimicrobial Activity

The indole core, present in compounds similar to Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate , has been associated with antimicrobial activity . This indicates the potential for this compound to be used in the synthesis of new antimicrobial agents that could combat resistant strains of bacteria and other pathogens.

Antidiabetic Applications

Research on indole derivatives has also highlighted their potential in antidiabetic drug development . Given the structural similarities, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could be utilized to synthesize new compounds that might aid in diabetes treatment.

Antimalarial Activity

Indole derivatives have shown promise in the treatment of malaria . As such, Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate could serve as a starting point for the creation of novel antimalarial medications.

Safety and Hazards

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-[methyl(methylsulfonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYKGQPJNWRFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[methyl(methylsulfonyl)amino]benzenecarboxylate

Synthesis routes and methods I

Procedure details

195 b) To a stirred suspension of 2-methanesulfonylamino-benzoic acid ethyl ester (1.0 g, 4.1 mmol) and cesium carbonate (1.5 g, 4.5 mmol) in acetonitrile (10 mL) was added iodomethane (0.28 mL, 4.5 mmol). The mixture was stirred at room temperature for 18 hours then diluted with dichloromethane (30 mL), filtered through a plug of diatomaceous earth and evaporated. 2-(Methanesulfonyl-methyl-amino)-benzoic acid ethyl ester was isolated as a clear viscous oil (1.08 g, 100%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.90 (d, J=7.7 Hz, 1H), 7.55 (t, J=7.7 Hz, 1H), 7.47-7.38 (m, 2H), 4.38 (q, J=7.0 Hz, 2H), 3.32 (s, 3H), 2.96 (s, 3H), 1.41 (t, J=7.1 Hz, 3H). MS=280 (M+Na)+.
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1 g
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1.5 g
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10 mL
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0.28 mL
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30 mL
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100%

Synthesis routes and methods II

Procedure details

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